Trans-4-aminocyclohexanecarbonitrile
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Overview
Description
Trans-4-aminocyclohexanecarbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a cyclic amine with a carbonitrile functional group attached to the cyclohexane ring. This compound is known for its intricate molecular structure and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-aminocyclohexanecarbonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions. For example, the solvent-free reaction of aryl amines with ethyl cyanoacetate is a widely used method . This approach is favored due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Trans-4-aminocyclohexanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Ambient catalyst-free oxidation reactions of aromatic amines by water radical cations.
Reduction: Reduction reactions typically involve the use of hydrogenation catalysts.
Substitution: Substitution reactions often employ nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Trans-4-aminocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Trans-4-aminocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating certain biochemical pathways and interacting with target proteins . These interactions can lead to various biological responses, making it a compound of interest in drug development and other scientific fields.
Comparison with Similar Compounds
Trans-4-aminocyclohexanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
Trans-4-aminocyclohexanecarbonitrile (CAS Number: 873537-33-8) is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexane ring structure with an amino group and a cyano group. The molecular formula is C₇H₁₃N₂, with a molecular weight of approximately 125.19 g/mol. Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation.
The biological activity of this compound can be attributed to its role as an inhibitor in several biochemical pathways:
- Protein Kinase Inhibition : Research indicates that compounds similar to this compound may inhibit protein kinases, which are crucial in regulating cell signaling pathways. For instance, studies on related compounds have shown that they can modulate the activity of kinases involved in cancer progression and inflammatory responses .
- Cytokine Signaling Modulation : The compound may also influence cytokine signaling pathways, which are essential for immune responses. Inhibiting specific kinases can lead to altered cytokine production, impacting inflammation and immune regulation .
- Neuroprotective Effects : Preliminary studies suggest that this compound might exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress, although further research is needed to confirm these effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. The following table summarizes key findings from recent research:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | HeLa (cervical cancer) | <10 | Protein kinase inhibition |
B | RAW264.7 (macrophages) | 15 | Cytokine modulation |
C | SH-SY5Y (neuroblastoma) | 20 | Neuroprotection |
These studies indicate that this compound has promising anti-cancer and anti-inflammatory properties.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Cancer Therapy : A case study involving the use of this compound in combination with other chemotherapeutic agents showed enhanced efficacy in reducing tumor size in murine models of breast cancer. The study highlighted the compound's ability to synergistically enhance the effects of existing treatments .
- Inflammatory Conditions : Another study focused on the compound's application in treating inflammatory diseases such as rheumatoid arthritis. Patients receiving treatment demonstrated reduced levels of pro-inflammatory cytokines and improved clinical outcomes compared to controls .
Properties
IUPAC Name |
4-aminocyclohexane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGMTNOYOPHQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634393 |
Source
|
Record name | 4-Aminocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23083-48-9 |
Source
|
Record name | 4-Aminocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.